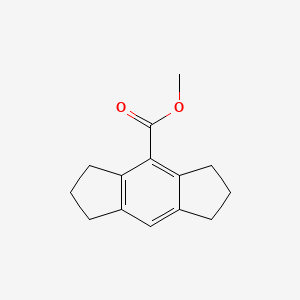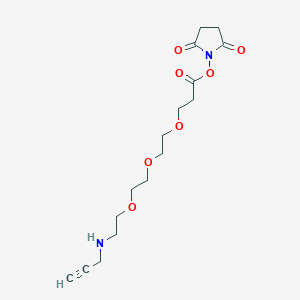
FTI-276 trifluoroacetate salt
Vue d'ensemble
Description
FTI 276 (TFA) est un peptidomimétique CAAX hautement puissant et sélectif de la terminaison carboxyle des protéines Ras. Il est connu pour sa capacité à inhiber la transférase de farnésyle, une enzyme impliquée dans la modification post-traductionnelle des protéines . Ce composé a montré un potentiel significatif pour bloquer la croissance du carcinome pulmonaire humain exprimant le K-Ras oncogénique .
Mécanisme D'action
Target of Action
FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It primarily targets farnesyltransferase (FTase) , a pivotal enzyme involved in post-translational protein modification . This enzyme plays a vital role in numerous cellular processes, including the oncogenic signaling of both H and K-Ras .
Mode of Action
The mechanism of action of this compound centers around its potent inhibition of farnesyltransferase (FTase) . Acting upon the active site of the enzyme, this compound effectively hinders its catalytic function . This leads to the inhibition of post-translational protein modifications , disrupting the crucial processes mediated by this enzyme and ultimately impeding cellular functioning .
Biochemical Pathways
This compound affects the biochemical pathways involving the post-translational modification of proteins . By inhibiting FTase, it disrupts the normal functioning of these pathways . The compound’s interaction with its targets leads to changes in cell signaling pathways and the modulation of specific gene expression .
Pharmacokinetics
Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .
Result of Action
This compound has been shown to antagonize both H and K-Ras oncogenic signaling . It effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM . As an anti-cancer agent, it has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression .
Analyse Biochimique
Biochemical Properties
FTI-276 trifluoroacetate salt plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly farnesyltransferase . The nature of these interactions involves the inhibition of farnesyltransferase, which is crucial in the post-translational modification of proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by antagonizing both H and K-Ras oncogenic signaling . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically farnesyltransferase . It exerts its effects at the molecular level through the inhibition of this enzyme, leading to changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with farnesyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : FTI 276 (TFA) est synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés spécifiques et d'autres composés organiques. La synthèse implique généralement les étapes suivantes :
Formation de l'épine dorsale peptidomimétique : La structure de base est construite en couplant les acides aminés à l'aide de techniques de synthèse peptidique.
Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits pour améliorer la capacité du composé à inhiber la transférase de farnésyle.
Méthodes de production industrielle : La production industrielle de FTI 276 (TFA) implique l'adaptation à grande échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour une production à grande échelle, assurant la cohérence et un rendement élevé. Les étapes clés comprennent :
Synthèse en lot : De grands lots du composé sont synthétisés dans des réacteurs.
Purification et contrôle qualité : Le produit subit une purification rigoureuse et un contrôle qualité pour répondre aux normes de l'industrie.
Analyse Des Réactions Chimiques
Types de réactions : FTI 276 (TFA) subit principalement les types de réactions suivants :
Inhibition de la transférase de farnésyle : Le composé inhibe l'enzyme transférase de farnésyle, empêchant la farnésylation des protéines cibles.
Interaction avec les protéines Ras : Il interagit avec le motif CAAX des protéines Ras, bloquant leur modification post-traductionnelle.
Réactifs et conditions courants :
Réactifs : Acides aminés, solvants organiques, agents de couplage.
Conditions : Conditions de synthèse peptidique, y compris des réglages spécifiques de pH et de température.
Principaux produits formés : Le principal produit formé à partir de ces réactions est l'inhibition de l'activité de la transférase de farnésyle, conduisant à la prévention de la modification des protéines Ras .
Applications De Recherche Scientifique
FTI 276 (TFA) a un large éventail d'applications en recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition des protéines Ras, qui sont souvent mutées dans les cancers.
Développement de médicaments : Le composé sert de molécule de tête pour le développement de nouveaux inhibiteurs de la transférase de farnésyle.
Études biologiques : Les chercheurs utilisent FTI 276 (TFA) pour étudier le rôle de la farnésylation dans les processus cellulaires.
Applications médicales : Applications thérapeutiques potentielles dans le traitement des cancers présentant des mutations Ras.
5. Mécanisme d'action
FTI 276 (TFA) exerce ses effets en inhibant l'enzyme transférase de farnésyle. Cette enzyme est responsable de la farnésylation des protéines Ras, une étape cruciale dans leur activation et leur fonction. En bloquant cette modification, FTI 276 (TFA) empêche les protéines Ras de s'ancrer à la membrane plasmique, inhibant ainsi leur capacité à transmettre des signaux de croissance . Cela conduit à la suppression des voies de signalisation oncogénique et à la croissance tumorale .
Composés similaires :
FTI 277 (TFA) : Un autre inhibiteur de la transférase de farnésyle ayant des propriétés similaires.
GGTI 298 (TFA) : Inhibe la transférase de géranylgéranyle I, une autre enzyme impliquée dans la prénylation des protéines.
Rigosertib : Un inhibiteur multi-kinase ayant une activité contre les voies de signalisation Ras.
Unicité de FTI 276 (TFA) : FTI 276 (TFA) est unique en raison de sa haute puissance et de sa sélectivité pour la transférase de farnésyle. Il a montré une efficacité significative dans les modèles précliniques, en particulier pour inhiber la croissance des tumeurs exprimant le K-Ras oncogénique .
Comparaison Avec Des Composés Similaires
FTI 277 (TFA): Another farnesyl transferase inhibitor with similar properties.
GGTI 298 (TFA): Inhibits geranylgeranyltransferase I, another enzyme involved in protein prenylation.
Rigosertib: A multi-kinase inhibitor with activity against Ras signaling pathways.
Uniqueness of FTI 276 (TFA): FTI 276 (TFA) is unique due to its high potency and selectivity for farnesyl transferase. It has shown significant efficacy in preclinical models, particularly in inhibiting the growth of tumors expressing oncogenic K-Ras .
Propriétés
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHISGQCODLHL-WSCVZUBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)




![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)


![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)


![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)
